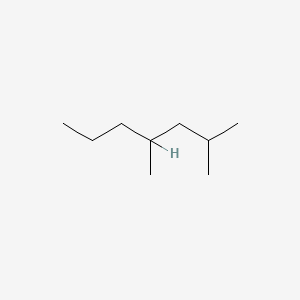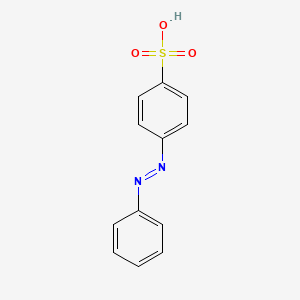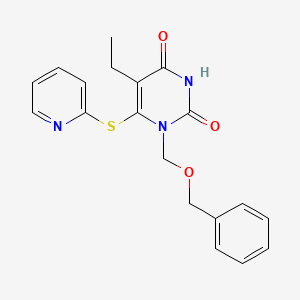
E-BPTU
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E-BPTU is a complex organic compound that belongs to the class of pyrimidinediones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E-BPTU typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo various functional group transformations to achieve the desired structure. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the pyridinylthio group.
Alkylation: reactions to add the ethyl group.
Protection and deprotection: steps to manage reactive functional groups during the synthesis.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification methods: such as crystallization, distillation, and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
E-BPTU can undergo various chemical reactions, including:
Oxidation: Conversion of the thio group to a sulfoxide or sulfone.
Reduction: Reduction of the pyridinylthio group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of E-BPTU involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Thio-substituted pyrimidines: Compounds with sulfur-containing groups attached to the pyrimidine ring.
Uniqueness
E-BPTU is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
特性
CAS番号 |
153562-59-5 |
|---|---|
分子式 |
C19H19N3O3S |
分子量 |
369.4 g/mol |
IUPAC名 |
5-ethyl-1-(phenylmethoxymethyl)-6-pyridin-2-ylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H19N3O3S/c1-2-15-17(23)21-19(24)22(13-25-12-14-8-4-3-5-9-14)18(15)26-16-10-6-7-11-20-16/h3-11H,2,12-13H2,1H3,(H,21,23,24) |
InChIキー |
NFYXXBIRONUIPP-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=N3 |
正規SMILES |
CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=N3 |
Key on ui other cas no. |
153562-59-5 |
同義語 |
1-benzyloxymethyl-5-ethyl-6-(alpha-pyridylthio)uracil E-BPTU NSC 648400 NSC-648400 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




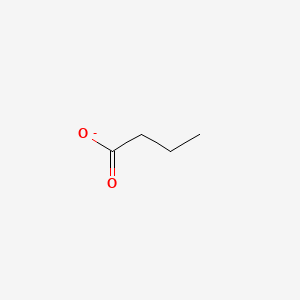
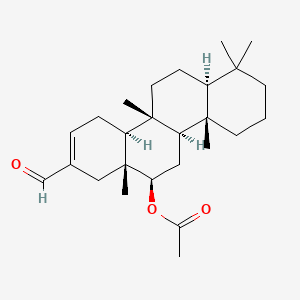

![Lyso GlcCer-[13C6]](/img/structure/B1204441.png)






